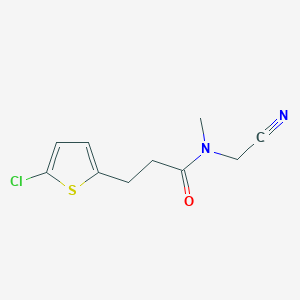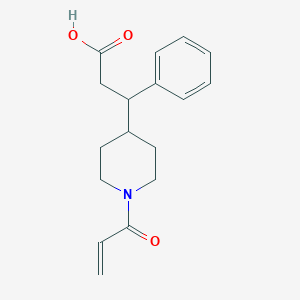![molecular formula C22H23FN4O4S B2778132 methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1116041-68-9](/img/structure/B2778132.png)
methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the cyclopropyl, fluoro, pyridinyl, and piperazinyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzo[b][1,4]thiazine precursor with a piperazine derivative, followed by the introduction of the cyclopropyl and fluoro groups through selective functionalization reactions. The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate: A closely related compound without the 1,1-dioxide group.
4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate: Another similar compound lacking the methyl ester group.
Uniqueness
The presence of the 1,1-dioxide group in methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. This can influence its reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-pyridin-2-ylpiperazin-1-yl)-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-31-22(28)20-14-27(15-5-6-15)18-13-17(16(23)12-19(18)32(20,29)30)25-8-10-26(11-9-25)21-4-2-3-7-24-21/h2-4,7,12-15H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBVJXDVHSDOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCN(CC3)C4=CC=CC=N4)F)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
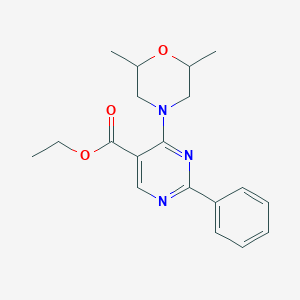
![1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2778052.png)
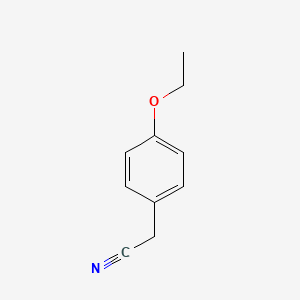
![4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2778058.png)
![2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2778060.png)

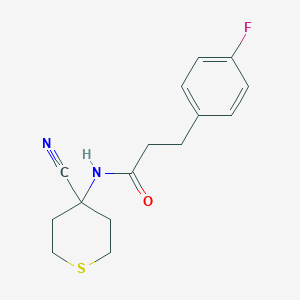
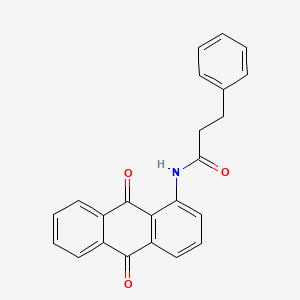
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2778064.png)
![2-(methoxymethyl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2778066.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2778067.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide](/img/structure/B2778068.png)
